

# CK156: A High-Fidelity Probe for Interrogating Metabolic Pathways

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## Compound of Interest

Compound Name: CK156

Cat. No.: B10824041

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## Introduction

In the intricate landscape of cellular metabolism, the ability to selectively perturb individual components is paramount to unraveling complex signaling networks and identifying novel therapeutic targets. **CK156**, a potent and highly selective inhibitor of Serine/Threonine Kinase 17A (STK17A), also known as Death-Associated Protein Kinase (DAPK)-related apoptosis-inducing protein kinase 1 (DRAK1), has emerged as a critical tool for such investigations. This technical guide provides an in-depth overview of **CK156**, its mechanism of action, and its application as a molecular probe to dissect metabolic pathways, particularly through its influence on reactive oxygen species (ROS) homeostasis.

STK17A is a member of the death-associated protein kinase family and is recognized as a positive regulator of apoptosis and a modulator of cellular reactive oxygen species (ROS)[1][2][3][4]. Given the integral role of ROS in regulating metabolic processes, **CK156** offers a unique opportunity to explore the downstream metabolic consequences of STK17A/DRAK1 inhibition.

## CK156: Potency and Selectivity

**CK156** is a pyrazolo[1,5-a]pyrimidine-based macrocyclic compound that acts as a type I kinase inhibitor, binding to the ATP pocket of STK17A/DRAK1. Its high potency and selectivity make it a superior tool for specifically interrogating the function of STK17A/DRAK1 with minimal off-target effects.

Parameter	Value	Target	Assay
Kd	21 nM	STK17A (DRAK1)	In vitro binding assay
IC50	182 nM	STK17A (DRAK1)	Cellular NanoBRET assay
IC50	34 $\mu$ M	CK2 $\alpha$ 1	Cellular NanoBRET assay
IC50	39 $\mu$ M	CK2 $\alpha$ 2	Cellular NanoBRET assay

## Probing Metabolic Pathways with CK156: A Rationale

The function of STK17A/DRAK1 in regulating ROS metabolic processes provides a direct link to its potential influence on cellular metabolism[2]. ROS are not merely byproducts of metabolic activity but are now understood to be critical signaling molecules that can modulate key metabolic pathways, including glycolysis and fatty acid oxidation. By inhibiting STK17A/DRAK1, **CK156** can be used to investigate the following:

- The role of STK17A/DRAK1 in maintaining redox balance and its impact on metabolic enzyme activity.
- The downstream effects of altered ROS signaling on glucose uptake, glycolysis, and lactate production.
- The interplay between STK17A/DRAK1-mediated ROS regulation and mitochondrial respiration, including fatty acid oxidation.

## Experimental Protocols

The following are detailed methodologies for key experiments to characterize the metabolic effects of **CK156**.

## Assessment of Cellular Respiration and Glycolysis using Seahorse XF Analyzer

This protocol allows for the real-time measurement of two key parameters of cellular metabolism: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.

### Materials:

- Seahorse XF Cell Culture Microplates
- Seahorse XF Calibrant
- Assay Medium (e.g., XF RPMI, pH 7.4) supplemented with glucose, pyruvate, and glutamine
- **CK156** (dissolved in a suitable solvent, e.g., DMSO)
- Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
- Glycolysis stress test compounds: Glucose, Oligomycin, 2-Deoxyglucose (2-DG)

### Procedure:

- Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight[5][6].
- Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C[5].
- **CK156** Treatment: On the day of the assay, replace the culture medium with pre-warmed assay medium containing the desired concentrations of **CK156** or vehicle control. Incubate for the desired treatment time (e.g., 1, 6, or 24 hours) in a non-CO2 incubator at 37°C[7].
- Assay Execution:
  - Mito Stress Test: Load the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A. Place the cell plate in the Seahorse XF Analyzer and perform the

assay to measure basal OCR, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

- Glyco Stress Test: Load the hydrated sensor cartridge with glucose, oligomycin, and 2-DG. Perform the assay to measure basal glycolysis, glycolytic capacity, and glycolytic reserve.
- Data Analysis: Normalize the OCR and ECAR data to cell number.

## Glucose Uptake Assay

This assay measures the rate at which cells take up glucose from the extracellular environment, a key step in glycolysis.

Materials:

- Fluorescent glucose analog (e.g., 2-NBDG)
- Glucose-free culture medium
- **CK156**
- 96-well black, clear-bottom culture plates
- Fluorescence microplate reader

Procedure:

- Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with **CK156** or vehicle control in glucose-free medium for the desired time[8].
- 2-NBDG Incubation: Add the fluorescent glucose analog 2-NBDG to the wells and incubate for a defined period (e.g., 10-30 minutes)[8][9].
- Signal Measurement: Wash the cells with ice-cold PBS to stop glucose uptake. Measure the fluorescence intensity using a microplate reader with appropriate filters (e.g., excitation/emission = 485/535 nm for 2-NBDG)[8].
- Data Analysis: Normalize the fluorescence signal to the protein concentration or cell number.

## Lactate Production Assay

This assay quantifies the amount of lactate released into the culture medium, which is the end product of glycolysis.

Materials:

- Lactate assay kit (colorimetric or fluorometric)
- **CK156**
- 96-well plates

Procedure:

- Cell Culture and Treatment: Culture cells in a 96-well plate and treat with **CK156** or vehicle control for the desired duration.
- Sample Collection: Collect the cell culture medium at the end of the treatment period.
- Lactate Measurement: Use a commercial lactate assay kit to measure the lactate concentration in the collected medium according to the manufacturer's instructions[10][11][12][13]. This typically involves an enzymatic reaction that produces a colored or fluorescent product proportional to the lactate concentration.
- Data Analysis: Normalize the lactate concentration to the cell number or protein concentration.

## Measurement of Reactive Oxygen Species (ROS)

This protocol describes the use of fluorescent probes to detect intracellular ROS levels.

Materials:

- Fluorescent ROS indicator dyes (e.g., CM-H2DCFDA for general ROS, MitoSOX Red for mitochondrial superoxide)
- **CK156**

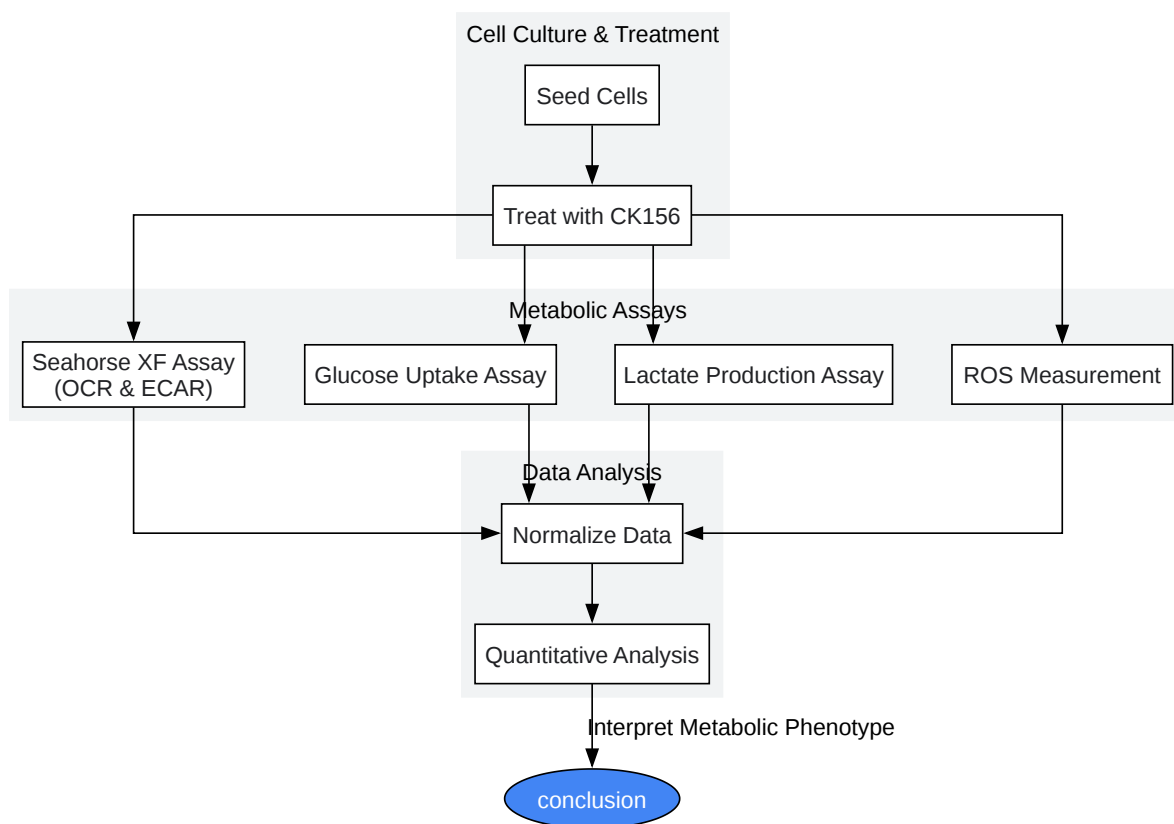
- Black, clear-bottom 96-well plates or imaging-suitable plates
- Fluorescence microscope or microplate reader

Procedure:

- Cell Seeding and Treatment: Seed cells and treat with **CK156** or vehicle control.
- Probe Loading: Load the cells with the appropriate ROS-sensitive fluorescent probe according to the manufacturer's instructions.
- Signal Detection: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader[14][15][16].
- Data Analysis: Quantify the fluorescence intensity and normalize to the cell number.

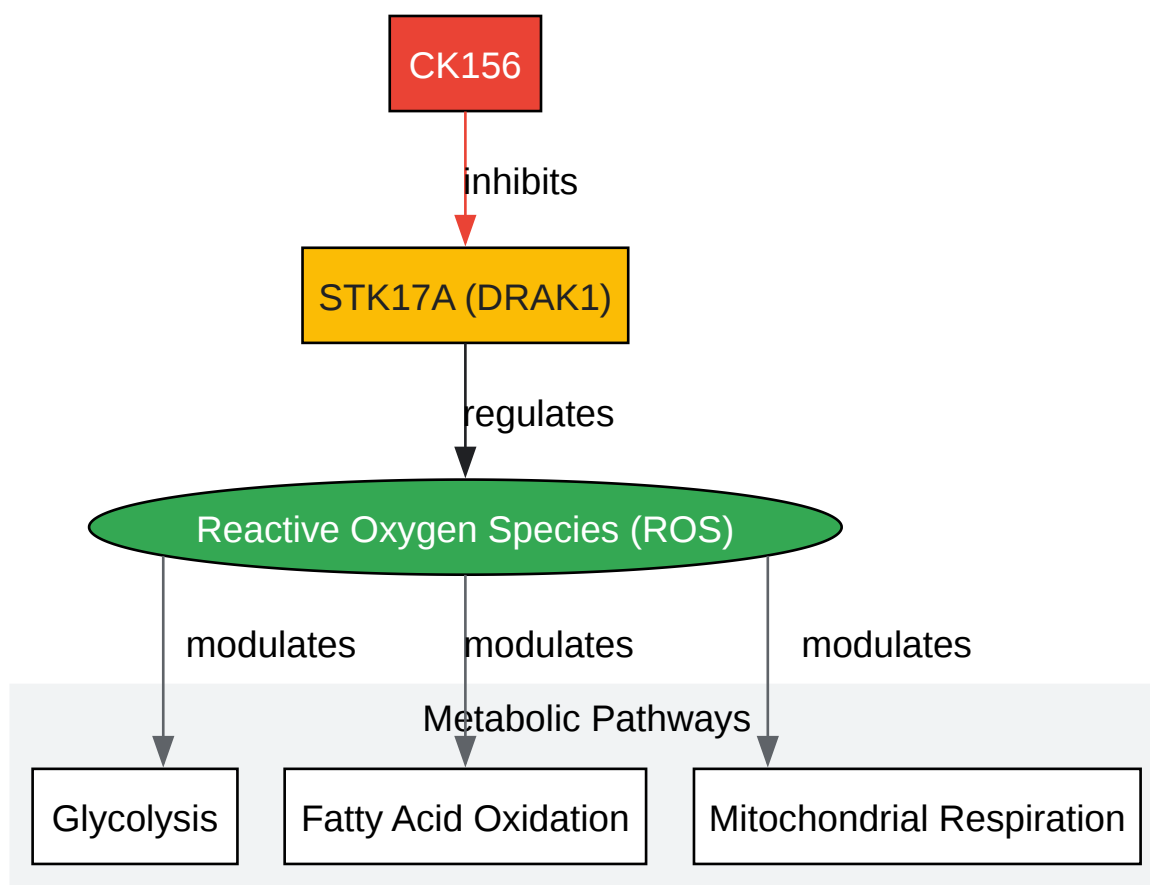
## Visualizing the Logic: Experimental Workflow and Signaling Pathway

To facilitate a clear understanding of the experimental design and the underlying biological rationale, the following diagrams are provided.



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Caption: Experimental workflow for studying metabolic effects of **CK156**.



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Caption: Proposed signaling pathway of **CK156**'s metabolic effects.

## Conclusion

**CK156** stands as a valuable chemical tool for dissecting the role of STK17A/DRAK1 in cellular processes. Its high selectivity allows for confident attribution of observed effects to the inhibition of its primary target. The established link between STK17A/DRAK1 and the regulation of reactive oxygen species provides a compelling rationale for its use in studying metabolic pathways. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the metabolic consequences of STK17A/DRAK1 inhibition with **CK156**, thereby facilitating a deeper understanding of the intricate connections between kinase signaling and cellular metabolism. This knowledge is crucial for the identification of novel therapeutic strategies for a range of diseases, including cancer and metabolic disorders.



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